2-Bromo-6-(dimethoxymethyl)pyridine
Overview
Description
2-Bromo-6-(dimethoxymethyl)pyridine: is an organic compound with the molecular formula C8H10BrNO2 and a molecular weight of 232.08 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the second position and a dimethoxymethyl group at the sixth position of the pyridine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-(dimethoxymethyl)pyridine typically involves the bromination of 6-(dimethoxymethyl)pyridine. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum bromide . The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at a controlled temperature to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control is common to ensure safety and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6-(dimethoxymethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation Reactions: The dimethoxymethyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form 2-bromo-6-(hydroxymethyl)pyridine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) with boronic acids.
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: Various substituted pyridines depending on the nucleophile used.
Oxidation: Aldehydes or carboxylic acids.
Reduction: 2-Bromo-6-(hydroxymethyl)pyridine.
Scientific Research Applications
Chemistry: 2-Bromo-6-(dimethoxymethyl)pyridine is used as a building block in organic synthesis, particularly in the preparation of more complex heterocyclic compounds .
Biology and Medicine: In biological research, it serves as a precursor for the synthesis of bioactive molecules, including potential pharmaceutical agents .
Industry: The compound is utilized in the manufacture of agrochemicals, dyes, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 2-Bromo-6-(dimethoxymethyl)pyridine in chemical reactions involves the activation of the bromine atom and the dimethoxymethyl group. The bromine atom acts as a leaving group in substitution reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds . The dimethoxymethyl group can undergo oxidation or reduction, leading to the formation of various functional groups that can participate in further chemical transformations .
Comparison with Similar Compounds
2-Bromopyridine: Lacks the dimethoxymethyl group, making it less versatile in certain synthetic applications.
2-Chloropyridine: Similar in reactivity but with different electronic properties due to the presence of chlorine instead of bromine.
2-Iodopyridine: More reactive in substitution reactions due to the larger atomic radius of iodine.
Uniqueness: 2-Bromo-6-(dimethoxymethyl)pyridine is unique due to the presence of both a bromine atom and a dimethoxymethyl group, which allows for a wider range of chemical transformations and applications in synthesis .
Properties
IUPAC Name |
2-bromo-6-(dimethoxymethyl)pyridine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2/c1-11-8(12-2)6-4-3-5-7(9)10-6/h3-5,8H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZLQAUWIUGRPND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=NC(=CC=C1)Br)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50619449 | |
Record name | 2-Bromo-6-(dimethoxymethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50619449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128507-76-6 | |
Record name | 2-Bromo-6-(dimethoxymethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50619449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.